molecular formula C₂₅H₂₃N₅O₂S₂ B126714 3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195987-41-8

3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Katalognummer B126714
CAS-Nummer: 195987-41-8
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: OLCWFLWEHWLBTO-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS 214662 is a potent inhibitor of farnesyltransferase (FTase;  IC50 = 1.3 nM). It is selective for FTase over geranylgeranyl transferase (GGTase;  IC50 = 1,900 nM). It inhibits the growth of MEK2, A2780, and PC3 cancer cells expressing wild-type Ras (IC50s = 2.5, 0.04, and 0.15 μM, respectively), as well as HCT116, MIP, RC-165, and MIA PaCa-2 cells expressing mutant K-Ras (IC50s = 0.06, 0.3, 0.3, and 0.12 μM, respectively). BMS 214662 induces apoptosis in HCT116 cells in a concentration-dependent manner. In vivo, BMS 214662 (600 mg/kg) is curative in an HCT116 mouse xenograft model. It also reduces tumor growth in Calu-1, HT-29, EJ-1, and MIA PaCa-2 mouse xenograft models.
BMS-214662 is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
BMS-214662 has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Specific Scientific Field

Cancer Research

Comprehensive and Detailed Summary of the Application

BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI). It has shown preclinical antitumor activity and is known for its apoptotic properties . It has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology .

Detailed Description of the Methods of Application or Experimental Procedures

Cells were seeded in 96-well microtiter plates, and 24 hours later, BMS-214662 was added at various concentrations . The compound was tested against different types of human and murine tumors .

Thorough Summary of the Results or Outcomes Obtained

BMS-214662 reversed the H-Ras-transformed phenotype but not that of K-Ras or other oncogenes . It showed good potency in inhibiting H-ras-transformed rodent cells, A2780 human ovarian carcinoma tumor cells, and HCT-116 human colon carcinoma tumor cells . Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

Hematology

Comprehensive and Detailed Summary of the Application

BMS-214662 has been studied for its potential in treating Acute Myeloid Leukemia (AML). It eliminates both quiescent and proliferating AML cells through the activation of Protein Kinase Cβ and enhances the efficacy of Cytosine Arabinoside .

Detailed Description of the Methods of Application or Experimental Procedures

Primary AML cells were cultured for 72 hours in serum-free medium supplemented with 5 growth factors (IL-3, IL-6, Flt-3 ligand, G-CSF, and SCF). BMS-214662 was added to the culture at a concentration of 250nM .

Thorough Summary of the Results or Outcomes Obtained

The combination of BMS-214662 and Cytosine Arabinoside produced the greatest cytotoxic effect with total viable cells reduced to less than 20% of the no-drug control after 72 hours . BMS-214662 alone and in combination with Cytosine Arabinoside resulted in reductions of 47% and 75%, respectively, of undivided CFSE max AML cells .

Application in Treatment of Solid Tumors

Specific Scientific Field

Oncology

Comprehensive and Detailed Summary of the Application

BMS-214662 has shown potential in the treatment of solid tumors. It has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology .

Detailed Description of the Methods of Application or Experimental Procedures

In vitro cytotoxicity was assessed by a vital dye assay using a tetrazolium salt, MTS . The compound was tested against different types of human and murine tumors .

Thorough Summary of the Results or Outcomes Obtained

Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas . A subline of HCT-116, HCT-116/VM46, resistant to many standard cytotoxic agents by means of a multiple drug resistance mechanism, remained quite susceptible to BMS-214662 .

Application in Treatment of Chronic Myeloid Leukemia (CML)

Comprehensive and Detailed Summary of the Application

BMS-214662 has been studied for its potential in treating Chronic Myeloid Leukemia (CML). It potently induces apoptosis of chronic myeloid leukemia stem and progenitor cells and synergizes with tyrosine kinase inhibitors .

Detailed Description of the Methods of Application or Experimental Procedures

Primary CML cells were cultured for 72 hours in serum-free medium supplemented with 5 growth factors (IL-3, IL-6, Flt-3 ligand, G-CSF, and SCF). BMS-214662 was added to the culture at a concentration of 250nM .

Thorough Summary of the Results or Outcomes Obtained

BMS-214662, alone or in combination with IM or dasatinib, potently induced apoptosis of both proliferating and quiescent CML stem/progenitor cells with less than 1% recovery of Philadelphia-positive long-term culture-initiating cells . Normal stem/progenitor cells were relatively spared by BMS-214662, suggesting selectivity for leukemic stem/progenitor cells .

Application in Treatment of Ovarian Carcinoma

Comprehensive and Detailed Summary of the Application

BMS-214662 has shown potential in the treatment of ovarian carcinoma. It has demonstrated robust cell-selective cytotoxic activity against A2780 human ovarian carcinoma tumor cells .

Detailed Description of the Methods of Application or Experimental Procedures

In vitro cytotoxicity was assessed by a vital dye assay using a tetrazolium salt, MTS . The compound was tested against A2780 human ovarian carcinoma tumor cells .

Thorough Summary of the Results or Outcomes Obtained

BMS-214662 showed good potency in inhibiting A2780 human ovarian carcinoma cells . The presence of a mutant ras oncogene was not a prerequisite for sensitivity .

Application in Phase I Clinical Trials

Specific Scientific Field

Clinical Oncology

Detailed Description of the Methods of Application or Experimental Procedures

BMS-214662 was given to 27 patients with solid tumors at 10 escalating dose levels (28-220 mg/m^2) allowing intrapatient dose escalation; pharmacokinetics and pharmacodynamics were done at the first seven dose levels .

Thorough Summary of the Results or Outcomes Obtained

BMS-214667 was well tolerated as a weekly 1-hour i.v. infusion for four of six weeks with evidence of pharmacodynamic effect . The study was terminated before maximum tolerated dose was reached .

Eigenschaften

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWFLWEHWLBTO-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173260
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine

CAS RN

195987-41-8
Record name BMS 214662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-214662
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-214662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 3
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 4
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 5
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 6
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.